molecular formula C21H26N2O2 B11409210 2-(3,4-dimethoxyphenyl)-1-hexyl-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-hexyl-1H-benzimidazole

Cat. No.: B11409210
M. Wt: 338.4 g/mol
InChI Key: IJMBGZTYKZDLAB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-hexyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-1-hexyl-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with hexyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the aromatic substituents, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-hexyl-1H-benzimidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-hexyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with a similar aromatic substitution pattern but different core structure.

    3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has a different functional group.

    3,4-Dimethoxyphenylpropanoic acid: Another related compound with a similar aromatic substitution pattern.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-1-hexyl-1H-benzimidazole is unique due to its benzimidazole core combined with the 3,4-dimethoxyphenyl group and hexyl chain. This unique structure may confer specific biological activities and properties not observed in the similar compounds listed above.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-hexylbenzimidazole

InChI

InChI=1S/C21H26N2O2/c1-4-5-6-9-14-23-18-11-8-7-10-17(18)22-21(23)16-12-13-19(24-2)20(15-16)25-3/h7-8,10-13,15H,4-6,9,14H2,1-3H3

InChI Key

IJMBGZTYKZDLAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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